
4-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Carboxy-2-fluorophenyl)-2-formylphenol (95%) is a chemical compound with a wide range of applications in the scientific research community. It is a highly versatile compound, possessing a variety of properties such as low toxicity, high solubility in water, and excellent stability.
Aplicaciones Científicas De Investigación
4-(5-Carboxy-2-fluorophenyl)-2-formylphenol (95%) is widely used in scientific research due to its low toxicity, high solubility in water, and excellent stability. It has a variety of applications in the field of biochemistry and molecular biology. For example, it can be used as a substrate for the enzyme tyrosinase, which is involved in the biosynthesis of melanin. It can also be used as a substrate for the enzyme glucose-6-phosphate dehydrogenase, which is involved in the glycolysis pathway. In addition, it can be used as a substrate for the enzyme glutathione reductase, which is involved in the biosynthesis of glutathione.
Mecanismo De Acción
The mechanism of action of 4-(5-Carboxy-2-fluorophenyl)-2-formylphenol (95%) is not fully understood. However, it is believed to be related to its ability to act as a substrate for certain enzymes, such as tyrosinase, glucose-6-phosphate dehydrogenase, and glutathione reductase. Additionally, it is believed to have antioxidant properties, which may be due to its ability to scavenge free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(5-Carboxy-2-fluorophenyl)-2-formylphenol (95%) are not fully understood. However, it is believed to have antioxidant properties, which may be due to its ability to scavenge free radicals. Additionally, it is believed to have anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The major advantage of using 4-(5-Carboxy-2-fluorophenyl)-2-formylphenol (95%) in laboratory experiments is its low toxicity and excellent stability. Additionally, it is highly soluble in water, which makes it easy to use in a variety of laboratory experiments. However, one of the major limitations of using this compound is that its mechanism of action is not fully understood.
Direcciones Futuras
The future directions for 4-(5-Carboxy-2-fluorophenyl)-2-formylphenol (95%) include further research into its mechanism of action, biochemical and physiological effects, and applications in scientific research. Additionally, further research into its potential therapeutic applications, such as its use as an antioxidant and anti-inflammatory agent, should be explored. Additionally, further research into its potential toxicity and long-term effects should be conducted. Finally, further research into its potential uses in other fields, such as material science and industrial chemistry, should be explored.
Métodos De Síntesis
4-(5-Carboxy-2-fluorophenyl)-2-formylphenol (95%) can be synthesized from 5-fluorobenzoic acid and 2-aminophenol. The synthesis starts with the reaction of 5-fluorobenzoic acid with 2-aminophenol in the presence of anhydrous sodium carbonate. This reaction produces the intermediate product 4-(5-fluorophenyl)-2-formylphenol. The intermediate product is then reacted with hydrochloric acid to produce 4-(5-carboxy-2-fluorophenyl)-2-formylphenol (95%).
Propiedades
IUPAC Name |
4-fluoro-3-(3-formyl-4-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO4/c15-12-3-1-9(14(18)19)6-11(12)8-2-4-13(17)10(5-8)7-16/h1-7,17H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXNVUJWGFHDOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)C(=O)O)F)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685253 |
Source


|
| Record name | 6-Fluoro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Carboxy-2-fluorophenyl)-2-formylphenol | |
CAS RN |
1261988-27-5 |
Source


|
| Record name | 6-Fluoro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

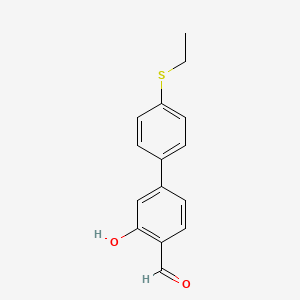
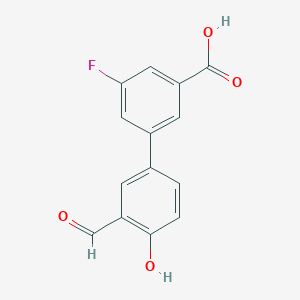
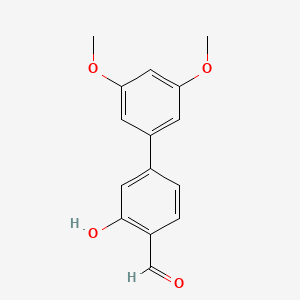
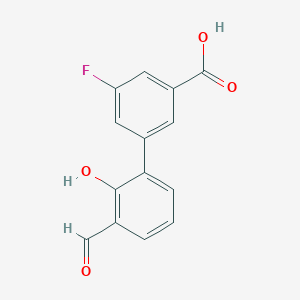
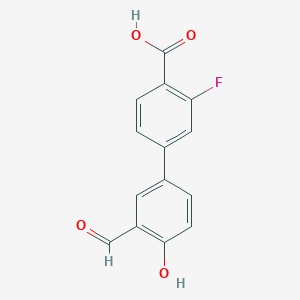

![2-Formyl-6-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378547.png)
![2-Formyl-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378553.png)


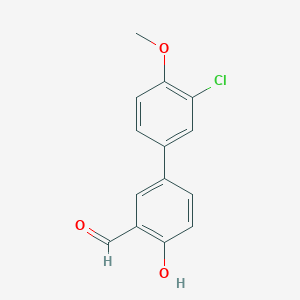

![2-Formyl-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378578.png)
